molecular formula C8H11ClN2O2 B100441 N-methyl-1-(4-nitrophenyl)methanamine hydrochloride CAS No. 19499-60-6

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Cat. No. B100441
CAS RN: 19499-60-6
M. Wt: 202.64 g/mol
InChI Key: LADGAFKIYVCZGN-UHFFFAOYSA-N
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Description

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” can be represented by the InChI code: 1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H . This indicates that the molecule consists of a methyl group (CH3-) attached to a nitrogen atom, which is in turn attached to a methylene group (-CH2-) and a 4-nitrophenyl group .


Physical And Chemical Properties Analysis

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is a solid compound with a melting point of 218-220°C . It has a molecular weight of 202.64 . The compound is a hydrochloride salt, which means it is likely to be soluble in water .

Scientific Research Applications

Chemical Synthesis

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is used in chemical synthesis . It is a compound with a molecular weight of 202.64 and a molecular formula of C8H11ClN2O2 . It is often used in the synthesis of other complex organic compounds .

Material Science

This compound is also used in material science research . Scientists with experience in this field often use it in their research, indicating its importance in the development of new materials .

Chromatography

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is used in chromatography . Chromatography is a technique used to separate mixtures and it’s a crucial tool in many areas of research, including life sciences, chemistry, and pharmaceuticals .

Analytical Research

This compound is used in analytical research . Analytical research involves the use of various techniques to study substances and determine their different components .

Asymmetric Catalysis

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” has applications in asymmetric catalysis . Asymmetric catalysis is a process that generates a compound with a new level of molecular complexity, providing one enantiomer in preference to the other .

Drug Synthesis

This compound aids in drug synthesis . It is used in the synthesis of N-benzyl cyclo-tertiary amines, which are basic building blocks of many active pharmaceutical ingredients . For example, it is used in the synthesis of drugs like donepezil and trimetazidine .

Enzyme Engineering

“N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is used in enzyme engineering . It is used in the engineering of imine reductase (IRED), significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines .

Biocatalysis

This compound is used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions .

Mechanism of Action

The mechanism of action of “N-methyl-1-(4-nitrophenyl)methanamine hydrochloride” is not clear from the available information. The mechanism of action of a chemical compound usually refers to how it interacts with biological systems, which is not applicable in this case as this compound is not known to have any biological activity .

properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGAFKIYVCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383284
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

CAS RN

6315-57-7, 19499-60-6
Record name Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(4-nitrophenyl)methyl]amine hydrochloride
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